(5-Phenylthiazol-2-yl)boronic acid

Descripción general

Descripción

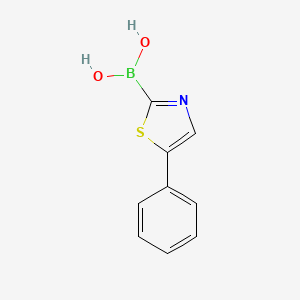

(5-Phenylthiazol-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a thiazole ring substituted with a phenyl group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylthiazol-2-yl)boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method starts with the reaction of 2-bromo-5-phenylthiazole with a boronic ester under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: (5-Phenylthiazol-2-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Various reduced derivatives.

Substitution: Biaryl compounds or other substituted products.

Aplicaciones Científicas De Investigación

Overview

(5-Phenylthiazol-2-yl)boronic acid is an organoboron compound notable for its versatile applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural properties, particularly the presence of both a thiazole and a phenyl group, enhance its reactivity and utility in various chemical processes.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. This reaction is essential for creating complex organic molecules, making it invaluable in synthetic organic chemistry .

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Notably, derivatives of phenylthiazoles have shown promising antibacterial activity against multidrug-resistant Staphylococci. For instance, specific derivatives synthesized via Suzuki coupling exhibited potent activity against MRSA strains, with some compounds demonstrating lower minimum inhibitory concentrations (MICs) than standard antibiotics like vancomycin .

Case Study: Antibacterial Activity

A series of phenylthiazole derivatives were tested for their antibacterial efficacy against clinical isolates. Compound 15d was particularly notable, exhibiting an MIC of 0.5 µg/mL against MRSA USA400, outperforming vancomycin in certain tests . The study highlights the potential of thiazole-based compounds in combating antibiotic resistance.

Biological Probes

The compound is also utilized as a probe for studying biological interactions involving boron. Its ability to activate or inhibit specific biochemical pathways makes it a candidate for exploring boron’s role in biological systems .

Drug Delivery Systems

Research indicates that this compound can be integrated into drug delivery systems. Its chemical properties allow it to form stable complexes with various drug molecules, enhancing their delivery and efficacy .

Materials Science

In materials science, this compound is employed in the synthesis of advanced materials, including polymers and catalysts. Its reactivity allows for the development of innovative materials with tailored properties for specific applications .

Mecanismo De Acción

The mechanism of action of (5-Phenylthiazol-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate biochemical pathways and enzyme activities .

Comparación Con Compuestos Similares

Phenylboronic acid: Lacks the thiazole ring, making it less versatile in certain applications.

Thiazole-2-boronic acid: Similar structure but without the phenyl group, affecting its reactivity and applications.

Uniqueness: (5-Phenylthiazol-2-yl)boronic acid is unique due to the presence of both the phenyl and thiazole groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it suitable for a broader range of chemical reactions and applications compared to its simpler analogs .

Actividad Biológica

Overview

(5-Phenylthiazol-2-yl)boronic acid is an organoboron compound characterized by a boronic acid group linked to a thiazole ring with a phenyl substitution. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry and drug development. Its unique structural properties allow it to participate in various biochemical pathways, making it a valuable candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its involvement in Suzuki–Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds. This reaction is crucial in synthesizing complex organic molecules, including pharmaceuticals. The compound's ability to modulate biochemical pathways suggests that it can activate or inhibit enzymes and receptors within biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of phenylthiazole derivatives, including this compound. In vitro tests have shown that these compounds exhibit significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Notably, phenylthiazole compounds demonstrated stability against the rapid development of resistance compared to traditional antibiotics like rifampicin .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. The compound has shown substantial free radical scavenging activity, indicating its potential use in formulations aimed at combating oxidative stress-related conditions. For instance, studies have reported IC50 values for antioxidant activity at approximately 0.11 µg/mL for ABTS cation radical and 0.14 µg/mL for DPPH free radical scavenging .

Anticancer Activity

The anticancer properties of this compound derivatives have also been investigated. Research indicates that these compounds exhibit cytotoxic effects against several cancer cell lines, including MCF-7 breast cancer cells. The synthesized derivatives showed a high IC50 value of 18.76 µg/mL against cancerous cells while demonstrating minimal toxicity towards healthy cell lines .

Case Studies

- MRSA Resistance Study : A multi-step resistance study conducted on MRSA revealed that phenylthiazole compounds maintained stable MIC values even after multiple passages, indicating their effectiveness in preventing resistance development .

- In Vivo Efficacy : In a murine model of skin infection caused by MRSA, treatment with phenylthiazole derivatives resulted in significant healing and reduced bacterial burden compared to control groups treated with conventional antibiotics .

Pharmacokinetics and Stability

The pharmacokinetic profile of this compound suggests that it has moderate stability in aqueous environments but may be susceptible to hydrolysis at physiological pH levels. This characteristic necessitates careful consideration during formulation development for therapeutic applications.

Propiedades

IUPAC Name |

(5-phenyl-1,3-thiazol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2S/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDLNVBCUBDVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(S1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855698 | |

| Record name | (5-Phenyl-1,3-thiazol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872423-54-6 | |

| Record name | (5-Phenyl-1,3-thiazol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.